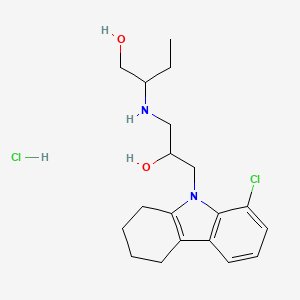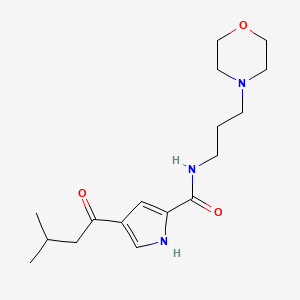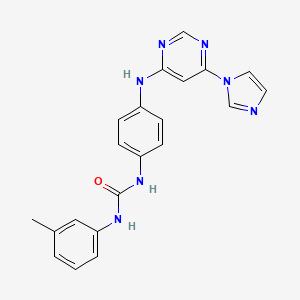![molecular formula C13H17FN2O4S B2544756 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411240-87-2](/img/structure/B2544756.png)
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl fluoride group, and a methoxyphenyl carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl fluoride group. One common method involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base, followed by the introduction of the methoxyphenyl carbamoyl group through a carbamoylation reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: The sulfonyl fluoride group is highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a potent inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The compound can modify the enzyme’s active site, leading to inhibition of its activity and subsequent effects on the biological pathway in which the enzyme is involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(N-(4-Methoxyphenyl)carbamoyl)piperidine: Similar structure but lacks the sulfonyl fluoride group.
1-(N-(2,5-Dimethoxyphenyl)carbamoyl)piperidine: Contains additional methoxy groups on the phenyl ring.
1-(N-(3-Chloro-2-Methoxyphenyl)carbamoyl)piperidine: Contains a chloro substituent on the phenyl ring.
Uniqueness
4-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is unique due to its combination of a piperidine ring, a methoxyphenyl carbamoyl group, and a highly reactive sulfonyl fluoride group
Eigenschaften
IUPAC Name |
4-[(2-methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-12-5-3-2-4-11(12)15-13(17)10-6-8-16(9-7-10)21(14,18)19/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDLCSIDELSTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/new.no-structure.jpg)
![Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2544674.png)


![N-[2-(dimethylamino)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2544680.png)
![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)



![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)


